molecular formula C25H27N9O8S2 B1668861 Cefoperazone CAS No. 62893-19-0

Cefoperazone

Cat. No. B1668861
CAS RN: 62893-19-0
M. Wt: 645.7 g/mol
InChI Key: GCFBRXLSHGKWDP-XCGNWRKASA-N
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Description

Cefoperazone is a third-generation cephalosporin antibiotic, marketed by Pfizer under the name Cefobid . It is one of the few cephalosporin antibiotics effective in treating Pseudomonas bacterial infections which are otherwise resistant to these antibiotics . It is used to treat bacterial infections in different parts of the body .


Synthesis Analysis

Cefoperazone Sodium and Sulbactam Sodium Combination (3:1) has been studied for its pharmacokinetic/pharmacodynamic analysis and antibacterial efficacy against Enterobacteriaceae . The study used Sulperazon [cefoperazone/sulbactam (2:1)] as a control and collected pharmacokinetic (PK) data from a clinical phase I trial .


Molecular Structure Analysis

Cefoperazone has a molecular formula of C25H27N9O8S2 and a molecular weight of 645.67 g/mol . Its IUPAC name is (6R,7R)-7-[[[[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid .


Chemical Reactions Analysis

Cefoperazone’s treatability with new generation Sb-doped SnO2-Ni anodes has been studied . The study found that potassium chloride was the best electrolyte type affecting the electrochemical reactions positively even at lower concentrations .


Physical And Chemical Properties Analysis

Cefoperazone has been studied for its effects on the critical micelle concentration (CMC) of surfactants with different charges .

Scientific Research Applications

Structure-toxicity Relationship and Impurities

Research on Cefoperazone has delved into its structure-toxicity relationship, particularly focusing on its impurities and their effects on developing zebrafish. This study employed transcriptome and Raman analysis to identify differentially expressed genes (DEGs) and changes in the biochemical composition of zebrafish embryos. It found that Cefoperazone and its impurities, including its epimers and substituents, can significantly affect gene expression related to development, growth, and morphology of tissues. This suggests potential biomarkers for Cefoperazone's toxicity and offers insights into the drug's structure-toxicity relationship (Han et al., 2017).

Antibacterial Efficacy in Pneumonia Treatment

Another area of research has been the clinical efficacy of Cefoperazone in treating hospital-acquired and healthcare-associated pneumonia (HAP/HCAP). A randomized noninferiority trial demonstrated that Cefoperazone-Sulbactam is noninferior to Cefepime for patients with HCAP, indicating its strong antibacterial activity and potential as a treatment option for multidrug-resistant pathogens (Liu et al., 2019).

Metabolomics in Drug Interaction Studies

The interaction between Cefoperazone and alcohol has been explored through metabolomic analysis. This study on a rat model showed how Cefoperazone can magnify ethanol-induced impairments in the TCA cycle and aspartate metabolism, affecting energy metabolism and neural transmission. Such research sheds light on the metabolic impacts of Cefoperazone and its interactions with other substances (Liu et al., 2017).

Pharmacokinetics and Dosage Optimization

Cefoperazone's pharmacokinetics have also been a focus, particularly in optimizing dosing for specific patient groups. A study on the population pharmacokinetics of Cefoperazone in children aimed to define an appropriate dosing regimen to optimize treatment. Such research is crucial for off-label use in pediatric populations and for ensuring the efficacy and safety of the drug (Zhao, 2017).

Novel Applications in Infection Imaging

Innovative applications of Cefoperazone include its use in infection imaging. The preparation of a 99mTc-Cefoperazone complex for detecting infection sites has been explored, showing potential as a simple and stable preparation for infection imaging. This represents a novel application beyond its antibacterial properties, providing a new tool for diagnosing infections (Motaleb, 2007).

Safety And Hazards

Cefoperazone may cause an allergic skin reaction and allergy or asthma symptoms or breathing difficulties if inhaled . It is advised to avoid breathing mist, gas, or vapours, avoid contact with skin and eyes, and use personal protective equipment .

Future Directions

The efficacy of a new cefoperazone/sulbactam combination (3:1) for Enterobacteriaceae infection has been evaluated via model-informed drug development (MIDD) approaches . The study concluded that Cefoperazone/sulbactam (3:1) showed similar bactericidal activity to sulperazon [cefoperazone/sulbactam (2:1)] against the tested bacteria .

properties

IUPAC Name

(6R,7R)-7-[[(2R)-2-[(4-ethyl-2,3-dioxopiperazine-1-carbonyl)amino]-2-(4-hydroxyphenyl)acetyl]amino]-3-[(1-methyltetrazol-5-yl)sulfanylmethyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N9O8S2/c1-3-32-8-9-33(21(39)20(32)38)24(42)27-15(12-4-6-14(35)7-5-12)18(36)26-16-19(37)34-17(23(40)41)13(10-43-22(16)34)11-44-25-28-29-30-31(25)2/h4-7,15-16,22,35H,3,8-11H2,1-2H3,(H,26,36)(H,27,42)(H,40,41)/t15-,16-,22-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCFBRXLSHGKWDP-XCGNWRKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCN(C(=O)C1=O)C(=O)NC(C2=CC=C(C=C2)O)C(=O)NC3C4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1CCN(C(=O)C1=O)C(=O)N[C@H](C2=CC=C(C=C2)O)C(=O)N[C@H]3[C@@H]4N(C3=O)C(=C(CS4)CSC5=NN=NN5C)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N9O8S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

62893-20-3 (hydrochloride salt)
Record name Cefoperazone [INN:BAN]
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DSSTOX Substance ID

DTXSID2022759
Record name Cefoperazone
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Molecular Weight

645.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Like all beta-lactam antibiotics, cefoperazone binds to specific penicillin-binding proteins (PBPs) located inside the bacterial cell wall, causing the inhibition of the third and last stage of bacterial cell wall synthesis. Cell lysis is then mediated by bacterial cell wall autolytic enzymes such as autolysins.
Record name Cefoperazone
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Product Name

Cefoperazone

CAS RN

62893-19-0, 62893-20-3, 113826-44-1
Record name Cefoperazone
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Record name Cefoperazone
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Record name 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[[[(4-ethyl-2,3-dioxo-1-piperazinyl)carbonyl]amino](4-hydroxyphenyl)acetyl]amino]-3-[[(1-methyl-1H-tetrazol-5-yl)thio]methyl]-8-oxo-, monosodium salt, [6R-[6α,7β(R*)]]-
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Record name Cefoperazone dihydrate
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Record name CEFOPERAZONE
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Melting Point

188-190
Record name Cefoperazone
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Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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